molecular formula C14H20Cl2O2 B14468645 1,4-Bis(chloromethyl)-2,5-dipropoxybenzene CAS No. 65823-50-9

1,4-Bis(chloromethyl)-2,5-dipropoxybenzene

Cat. No.: B14468645
CAS No.: 65823-50-9
M. Wt: 291.2 g/mol
InChI Key: MJRGBFSEENNGFO-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2,5-dipropoxybenzene is an organic compound with the molecular formula C14H20Cl2O2 It is a derivative of benzene, where two chlorine atoms are attached to the benzene ring at the 1 and 4 positions, and two propoxy groups are attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(chloromethyl)-2,5-dipropoxybenzene can be synthesized through a multi-step process involving the chloromethylation of 2,5-dipropoxybenzene. The chloromethylation reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the 1 and 4 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process. The final product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2,5-dipropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1,4-dimethyl-2,5-dipropoxybenzene.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,5-dipropoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of polymers and resins with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2,5-dipropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a building block for more complex structures. The propoxy groups provide steric hindrance and influence the overall reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the propoxy groups, making it more reactive towards nucleophiles.

    1,4-Bis(bromomethyl)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.

    1,4-Bis(chloromethyl)naphthalene: Contains a naphthalene ring, resulting in different electronic properties and reactivity.

Uniqueness

1,4-Bis(chloromethyl)-2,5-dipropoxybenzene is unique due to the presence of propoxy groups, which provide steric hindrance and influence the compound’s reactivity and selectivity. This makes it a valuable intermediate in organic synthesis and materials science, where specific reactivity patterns are desired.

Properties

CAS No.

65823-50-9

Molecular Formula

C14H20Cl2O2

Molecular Weight

291.2 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2,5-dipropoxybenzene

InChI

InChI=1S/C14H20Cl2O2/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h7-8H,3-6,9-10H2,1-2H3

InChI Key

MJRGBFSEENNGFO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1CCl)OCCC)CCl

Origin of Product

United States

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